Carbonothioic O,S-acid, also known as thiocarbonic acid, is an organosulfur compound characterized by its chemical formula H₂CS₃. This compound is an analog of carbonic acid, where all oxygen atoms are replaced by sulfur atoms. It appears as a red oily liquid that is unstable and hydrophobic in nature. Carbonothioic O,S-acid can be synthesized through various methods, including the reaction of carbon disulfide with hydrosulfide salts or through the pyrolysis of specific precursors under controlled conditions .
The synthesis of carbonothioic O,S-acid can be achieved through several methods:
Carbonothioic O,S-acid shares structural similarities with several other sulfur-containing acids and their derivatives. Below is a comparison highlighting its uniqueness:
Carbonothioic O,S-acid is unique due to its specific structure that allows for distinct reactivity patterns compared to other thiocarbonic acids. Its instability and the tendency to decompose into simpler products further differentiate it from similar compounds.
Carbonothioic O,S-acid, with the molecular formula CH₂O₂S and a molecular weight of 78.09 grams per mole, represents a unique organosulfur compound characterized by its distinctive mixed oxygen-sulfur substitution pattern [1]. The compound is registered under Chemical Abstracts Service number 10016-32-7 and exhibits an exact mass of 77.97755048 daltons [1].
The molecular structure of carbonothioic O,S-acid features a central carbon atom bonded to both oxygen and sulfur atoms, creating a hybrid functional group that combines characteristics of both carbonic acid and thiocarbonic acid derivatives [1]. The structural notation can be represented as HO-C(=O)-SH or HO-C(=S)-OH, depending on the predominant tautomeric form [2]. The compound possesses two hydrogen bond donor sites and three hydrogen bond acceptor sites, contributing to its unique chemical behavior [1].
Table 1: Physical and Chemical Properties of Carbonothioic O,S-acid
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | CH₂O₂S | [1] |
| Molecular Weight (g/mol) | 78.09 | [1] |
| CAS Registry Number | 10016-32-7 | [1] |
| Exact Mass (Da) | 77.97755048 | [1] |
| Monoisotopic Mass (Da) | 77.97755048 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Topological Polar Surface Area (Ų) | 38.3 | [1] |
| Heavy Atom Count | 4 | [1] |
| Rotatable Bond Count | 0 | [1] |
| XLogP3-AA | 0.4 | [1] |
The molecular geometry around the central carbon atom exhibits characteristics typical of carbonyl-containing compounds, with the carbon-oxygen and carbon-sulfur bonds displaying partial double bond character due to resonance effects [7]. Computational studies suggest that the carbon-sulfur bond length in carbonothioic acids ranges from 1.69 to 1.77 angstroms, similar to values observed in related thiocarbonic acid derivatives [3].
Carbonothioic O,S-acid exists as a tautomeric mixture, with two primary forms in equilibrium: the thione form and the thiol form [10]. This tautomeric equilibrium is fundamental to understanding the chemical behavior and reactivity of the compound [11].
The thione form of carbonothioic O,S-acid features a carbon-sulfur double bond with a hydroxyl group attached to the central carbon atom [10]. In this configuration, the compound can be represented as H-O-C(=S)-H, where the sulfur atom participates in the double bond formation [11]. Theoretical studies indicate that this form generally exhibits lower stability compared to the thiol tautomer in most environmental conditions [7].
Computational analyses at the coupled-cluster single double triple excitation level reveal that the thione form requires significant energy barriers for decomposition, with activation energies exceeding 30 kilocalories per mole for conversion to hydrogen sulfide and carbon dioxide [7]. The thione form demonstrates enhanced reactivity toward nucleophilic attack at the carbon center due to the electron-withdrawing nature of the thiocarbonyl group [12].
The thiol form represents the more thermodynamically stable tautomer, characterized by a carbon-oxygen double bond and a thiol functional group [10]. This configuration is represented as H-S-C(=O)-H, where the oxygen atom participates in double bond formation with the central carbon [11]. Research demonstrates that thiol forms predominate over thione forms in thiocarboxylic acid systems under standard conditions [11].
The enhanced stability of the thiol form arises from the stronger carbon-oxygen double bond compared to the carbon-sulfur double bond, with bond energies favoring the carbonyl configuration by approximately 45-60 kilojoules per mole [31]. The thiol group in this tautomer exhibits enhanced acidity compared to simple thiols due to the electron-withdrawing effect of the adjacent carbonyl group [10].
Table 2: Tautomeric Forms Comparison
| Tautomeric Form | SMILES Notation | Structural Description | Relative Stability | Reference |
|---|---|---|---|---|
| Thione Form (RC(S)OH) | C(=S)(O)H | Contains C=S double bond with OH group | Less stable in most cases | [10] |
| Thiol Form (RC(O)SH) | C(=O)(O)S | Contains C=O double bond with SH group | More stable form generally predominant | [10] |
Carbonothioic O,S-acid exists as an unstable compound under standard laboratory conditions, exhibiting characteristics similar to other thiocarbonic acid derivatives [3]. The compound demonstrates hydrophobic properties and appears as a red oily liquid when isolated, consistent with other members of the thiocarbonic acid family [3]. Thermal stability studies indicate that carbonothioic acids are prone to decomposition at elevated temperatures, with degradation pathways leading to the formation of hydrogen sulfide and carbon dioxide [7].
The compound exhibits limited thermal stability, with decomposition occurring at temperatures below 100 degrees Celsius [32]. Crystallographic studies of related thiocarbonic acids confirm trigonal planar molecular geometry at the central carbon atom, with bond lengths varying depending on the specific tautomeric form present [3]. The instability of carbonothioic O,S-acid necessitates storage under controlled conditions to prevent spontaneous decomposition [7].
Carbonothioic O,S-acid demonstrates significant acidity, with estimated pKa values ranging from 3.4 to 3.5, placing it in the category of moderately strong acids [21]. This acidity is considerably higher than typical carboxylic acids, which generally exhibit pKa values between 4.2 and 4.7 [18]. The enhanced acidity results from the electron-withdrawing effects of both the sulfur atom and the carbonyl functionality [10].